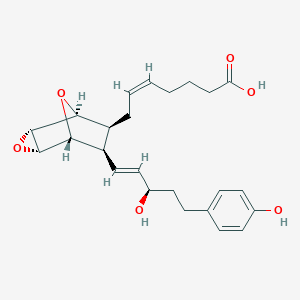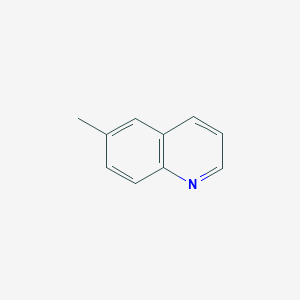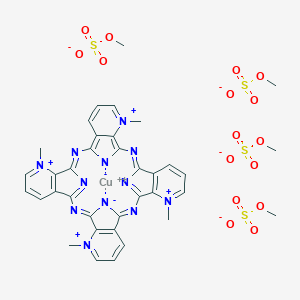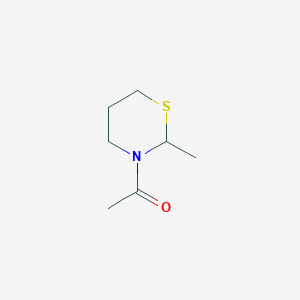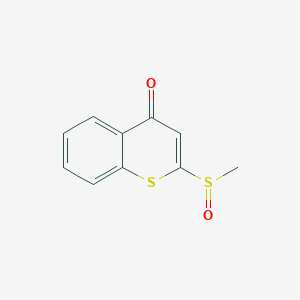
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of pain and inflammation. In addition to its therapeutic effects, sulindac has also been studied for its potential use in scientific research.
Wirkmechanismus
Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX enzymes, 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemische Und Physiologische Effekte
In addition to its effects on pain and inflammation, 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has been shown to have other biochemical and physiological effects. Studies have shown that 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- can reduce the levels of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the immune response. Sulindac has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.
Vorteile Und Einschränkungen Für Laborexperimente
Sulindac has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of COX inhibition. It is also relatively inexpensive and widely available. However, 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments. In addition, it can have off-target effects on other enzymes and pathways, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-. One area of interest is the development of more potent and selective COX inhibitors that can reduce inflammation with fewer side effects. Another area of interest is the use of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- and other COX inhibitors in combination with other drugs for the treatment of cancer and other diseases. Finally, there is interest in studying the effects of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- on other pathways and enzymes, such as the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Synthesemethoden
Sulindac can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoic acid with thiourea to form 2-thiobenzoyl chloride, which is then reacted with 2-methylsulfinylaniline to form 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-.
Wissenschaftliche Forschungsanwendungen
Sulindac has been studied for its potential use in various scientific research applications, including cancer prevention, treatment of Alzheimer's disease, and treatment of inflammatory bowel disease. Studies have shown that 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. Sulindac has also been shown to reduce inflammation in the gut, making it a potential treatment for inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
112519-51-4 |
|---|---|
Produktname |
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- |
Molekularformel |
C10H8O2S2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
2-methylsulfinylthiochromen-4-one |
InChI |
InChI=1S/C10H8O2S2/c1-14(12)10-6-8(11)7-4-2-3-5-9(7)13-10/h2-6H,1H3 |
InChI-Schlüssel |
KVLAIBRBZGWARL-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC(=O)C2=CC=CC=C2S1 |
Kanonische SMILES |
CS(=O)C1=CC(=O)C2=CC=CC=C2S1 |
Andere CAS-Nummern |
112519-51-4 |
Synonyme |
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



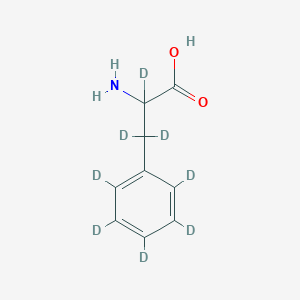
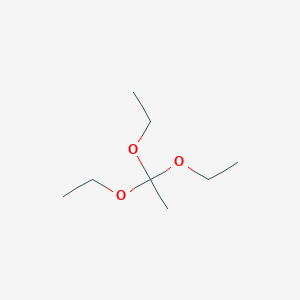
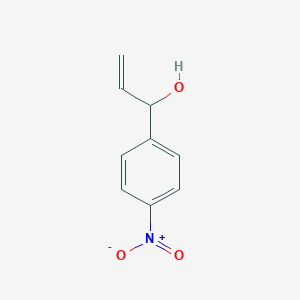
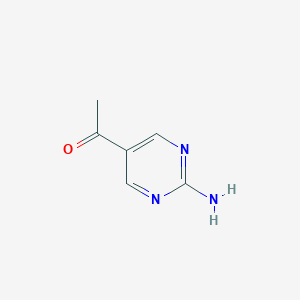
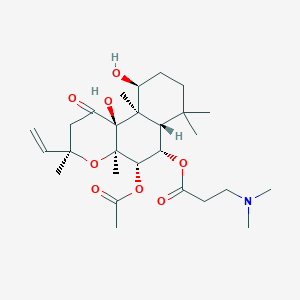
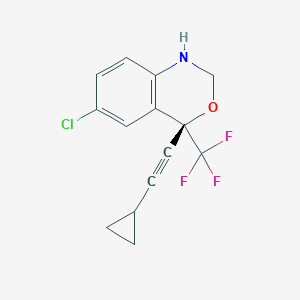
![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
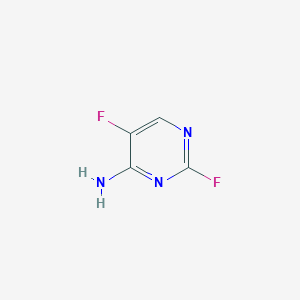
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)
